molecular formula C14H16BrNO B8421746 8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-one

8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-one

Cat. No.: B8421746
M. Wt: 294.19 g/mol
InChI Key: UGPVXYPQIDKHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-Bromobenzyl)-8-aza-bicyclo[3.2.1]octan-3-one is a useful research compound. Its molecular formula is C14H16BrNO and its molecular weight is 294.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H16BrNO

Molecular Weight

294.19 g/mol

IUPAC Name

8-[(4-bromophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C14H16BrNO/c15-11-3-1-10(2-4-11)9-16-12-5-6-13(16)8-14(17)7-12/h1-4,12-13H,5-9H2

InChI Key

UGPVXYPQIDKHKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred solution of 1-bromo-4-bromomethylbenzene (0.39 g, 1.56 mmol), triethylamine (0.45 mL, 3.20 mmol) and 8-azabicyclo[3.2.1]octan-3-one (0.33 mL, 2.32 mmol) in THF (10 mL) was heated under reflux for 5 h. The reaction mixture was allowed to cool to ambient temperature and the solid removed by filtration. The filtrate was concentrated under reduced pressure to afford a residue that was purified by flash chromatography (silica, 50 g column, Biotage, 0-100% DCM in ethyl acetate) to afford the title compound as an off-white solid (400 mg, 90%). 1H NMR (CDCl3, 300 MHz): 7.48-7.43 (m, 2H), 7.32-7.28 (m, 2H), 3.69 (s, 2H), 3.49-3.43 (m, 2H), 2.66 (dd, J=16.0, 4.3 Hz, 2H), 2.26-2.17 (m, 2H), 2.14-2.06 (m, 2H), 1.66-1.56 (s, 2H). LCMS (Method B): RT=1.86 min, M+H+=294/296.
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
90%

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